molecular formula C11H12FNO B7473814 Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone

Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone

Cat. No. B7473814
M. Wt: 193.22 g/mol
InChI Key: JYQCRZFKAWZHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone, also known as AFMM, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive drug that has been researched for its potential therapeutic applications. AFMM has been found to possess a similar chemical structure to other cathinone derivatives, such as 4-fluoromethcathinone and 4-methylmethcathinone. The purpose of

Mechanism of Action

Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has been found to bind to the monoamine transporters with high affinity. This binding leads to the inhibition of the reuptake of neurotransmitters, resulting in an increase in their extracellular concentrations. Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has been shown to have a higher affinity for the dopamine transporter than for the serotonin and norepinephrine transporters.
Biochemical and Physiological Effects:
Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has been found to produce a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, indicating its potential stimulant properties. Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has also been found to increase the release of dopamine and serotonin in the brain, leading to an increase in their extracellular concentrations. This increase in neurotransmitter release is thought to be responsible for the euphoric and rewarding effects of Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone.

Advantages and Limitations for Lab Experiments

Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower doses in experiments. This can reduce the risk of toxicity and adverse effects. Another advantage is its high selectivity for the dopamine transporter, which allows for the study of the specific effects of dopamine on behavior and physiology. However, one limitation is the lack of information on the long-term effects of Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone on the brain and body. Another limitation is the potential for abuse and addiction, which can limit its use in clinical research.

Future Directions

There are several future directions for the research on Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone. One direction is the study of its potential therapeutic applications, such as in the treatment of depression and addiction. Another direction is the investigation of its mechanism of action and its effects on the brain and body. This can provide insights into the development of new drugs for the treatment of psychiatric disorders. Additionally, the development of new synthetic methods for Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone can improve its yield and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone is a synthetic compound that has been extensively researched for its potential therapeutic applications. It possesses a high affinity for the monoamine transporters and has been shown to inhibit the reuptake of neurotransmitters, leading to an increase in their extracellular concentrations. Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has several advantages and limitations for lab experiments, and there are several future directions for its research. The study of Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone can provide insights into the development of new drugs for the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone involves the reaction between 3-fluoro-4-methylbenzaldehyde and azetidine in the presence of a reducing agent. The resulting product is purified using column chromatography. The yield of Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone is reported to be around 70-80%.

Scientific Research Applications

Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has been extensively researched for its potential therapeutic applications. It has been found to possess a high affinity for the monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their extracellular concentrations. This mechanism of action is similar to that of other psychoactive drugs, such as cocaine and amphetamines.

properties

IUPAC Name

azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-8-3-4-9(7-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQCRZFKAWZHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-1-yl-(3-fluoro-4-methylphenyl)methanone

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